

Technical Guide: Physicochemical Properties of 3-Bromo-5-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-(chloromethyl)pyridine hydrochloride

Cat. No.: B1280137

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Bromo-5-(chloromethyl)pyridine hydrochloride**. The information herein is intended to support research, synthesis, and development activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key analytical methods are provided.

Core Physicochemical Data

The key physicochemical properties of **3-Bromo-5-(chloromethyl)pyridine hydrochloride** (CAS RN: 39741-46-3) are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and development settings.

Property	Value
Molecular Formula	C ₆ H ₆ BrCl ₂ N
Molecular Weight	242.93 g/mol [1] [2]
Melting Point	51-52 °C
Boiling Point	204 °C at 16 Torr
Density	1.2 ± 0.1 g/cm ³
Solubility	Soluble in ethanol and dichloromethane; Insoluble in water
Appearance	Off-white solid
pKa (Predicted)	2.10 ± 0.20

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard for organic compounds and are applicable to **3-Bromo-5-(chloromethyl)pyridine hydrochloride**.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small sample of **3-Bromo-5-(chloromethyl)pyridine hydrochloride** is finely ground using a mortar and pestle.
- The open end of a capillary tube is tapped into the powdered sample until it is filled to a height of 2-3 mm.
- The capillary tube is inverted and tapped gently to pack the sample at the sealed end.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is reduced to 1-2 °C per minute as the expected melting point is approached.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

This protocol is suitable for determining the boiling point of liquid compounds at a specific pressure.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)

Procedure:

- A small amount (a few milliliters) of the liquid sample is placed in a small test tube.

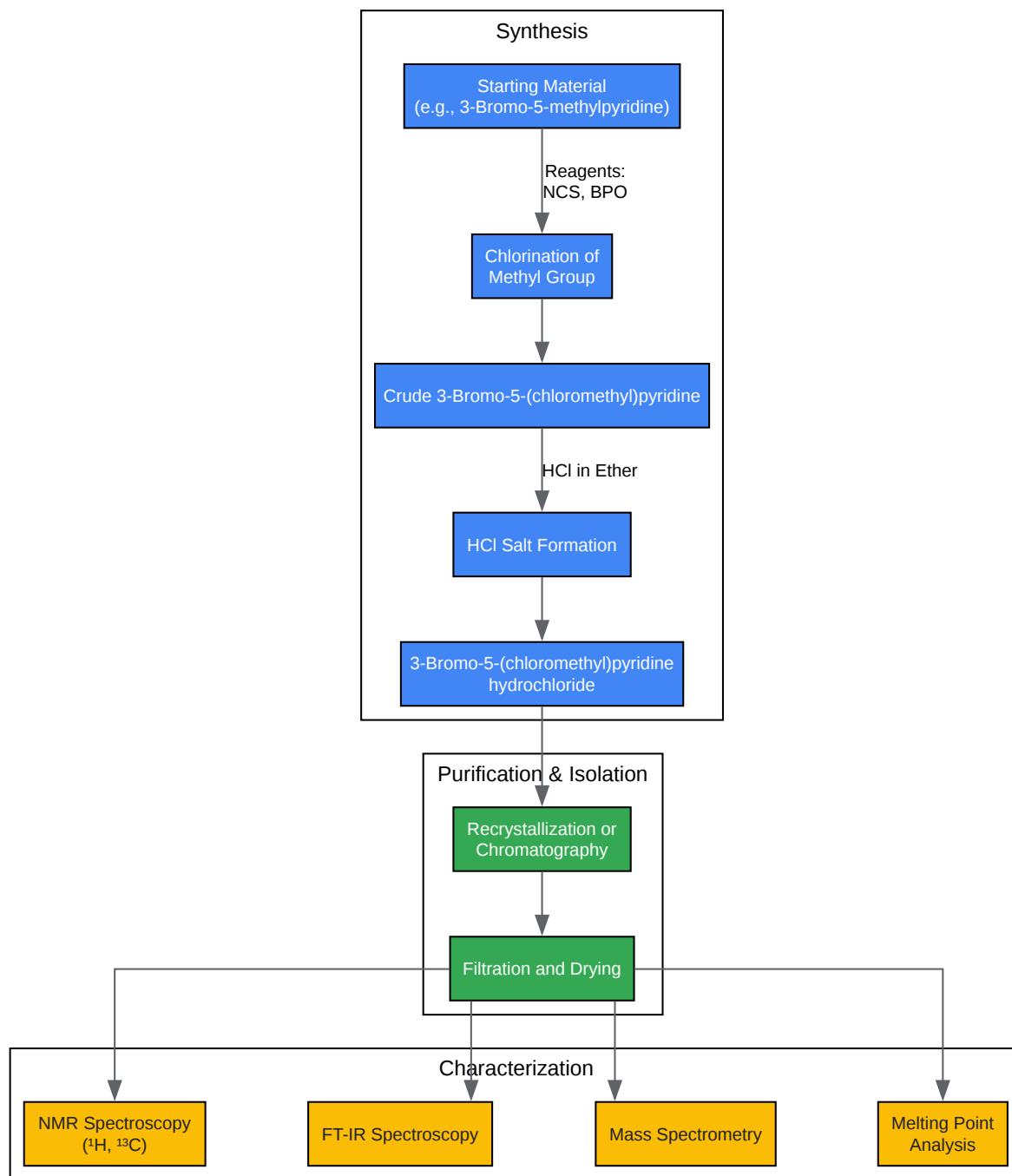
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer and heated in a heating bath.
- As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued, and the liquid is allowed to cool.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Apparatus:

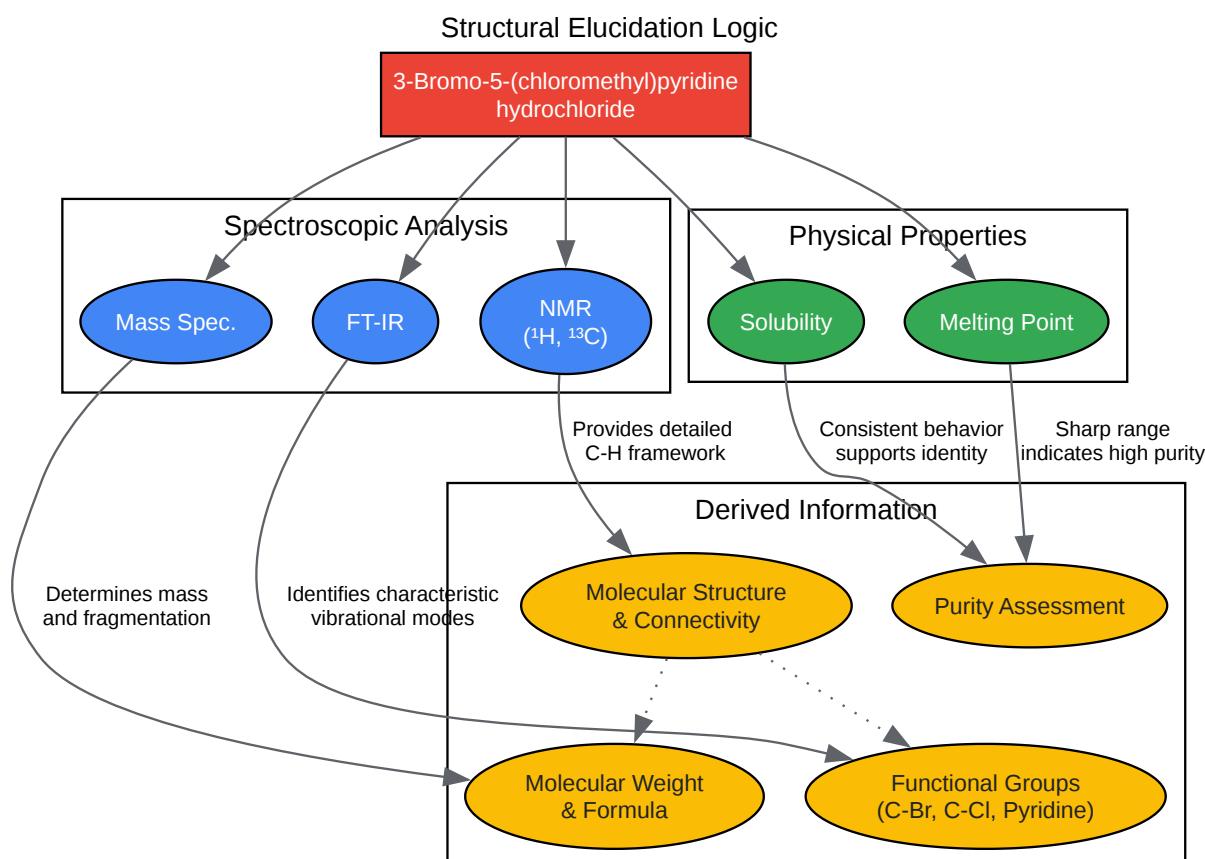
- Small test tubes
- Vortex mixer or stirring rod
- Graduated pipettes


Procedure:

- Approximately 20-30 mg of **3-Bromo-5-(chloromethyl)pyridine hydrochloride** is placed into a small test tube.
- A small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, dichloromethane) is added to the test tube.
- The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by stirring.
- The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.
- The compound is classified as soluble, partially soluble, or insoluble in the tested solvent.

Synthesis and Characterization Workflow

The following diagrams illustrate a typical workflow for the synthesis and characterization of pyridine derivatives, which is applicable to **3-Bromo-5-(chloromethyl)pyridine hydrochloride**.


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **3-Bromo-5-(chloromethyl)pyridine hydrochloride**.

Logical Relationship of Analytical Techniques

The structural elucidation of **3-Bromo-5-(chloromethyl)pyridine hydrochloride** relies on the complementary information provided by various analytical techniques.

[Click to download full resolution via product page](#)

Caption: Logical connections between analytical techniques and the structural information derived for the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. benchchem.com [benchchem.com]
- 3. To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Bromo-5-(chloromethyl)pyridine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280137#physicochemical-properties-of-3-bromo-5-chloromethyl-pyridine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

